Product packaging for D-erythro-Ritalinic acid-d10(Cat. No.:CAS No. 19395-41-6)

D-erythro-Ritalinic acid-d10

Cat. No.: B098154
CAS No.: 19395-41-6
M. Wt: 219.28 g/mol
InChI Key: INGSNVSERUZOAK-UHFFFAOYSA-N
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Description

Ritalinic acid (CAS 19395-41-6) is a substituted phenethylamine and the major, pharmacologically inactive metabolite of the psychostimulant methylphenidate (e.g., Ritalin®) . When administered orally, approximately 80% of a methylphenidate dose is extensively metabolized in the liver via de-esterification, a reaction catalyzed by the enzyme carboxylesterase CES1, to yield ritalinic acid . Primary Research Applications: Urine Drug Testing (UDT) and Analytical Toxicology: Ritalinic acid serves as a critical biomarker for monitoring patient adherence to methylphenidate therapy and for forensic analysis. Its high urinary concentration makes it a primary target for detection via LC-MS/MS methods . Research has established reference concentration ranges in different age groups, showing significantly higher median levels in school-age children compared to adults . Metabolism and Pharmacokinetic Studies: As the main metabolite, ritalinic acid is essential for studying the absorption, distribution, metabolism, and excretion (ADME) profile of methylphenidate. It is also used to investigate the impact of genetic polymorphisms in the CES1 enzyme on drug efficacy and toxicity . Reproductive Biology Research: Emerging in vitro studies indicate that ritalinic acid can significantly increase human sperm motility and maintain sperm vitality in a time- and concentration-dependent manner, suggesting potential research applications in understanding male fertility . Environmental Science: Due to its poor biodegradability in conventional wastewater treatment plants, ritalinic acid is studied as an emerging environmental micropollutant, with research focused on its persistence and advanced removal techniques . This product is intended for research and analytical purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B098154 D-erythro-Ritalinic acid-d10 CAS No. 19395-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2-piperidin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864888
Record name Ritalinic acid
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Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19395-41-6
Record name 2-Piperidineacetic acid, α-phenyl-
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Record name Ritalinic acid
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Record name Ritalinic acid
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Record name α-phenylpiperidine-2-acetic acid
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Record name Ritalinic acid
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Pharmacokinetic and Dispositional Research of Ritalinic Acid

Absorption and Systemic Exposure of Ritalinic Acid

Ritalinic acid's systemic exposure is a direct consequence of the absorption and subsequent metabolism of its parent drug, methylphenidate. After oral administration, methylphenidate is rapidly and almost completely absorbed from the gastrointestinal tract. clearvuehealth.comtaylorandfrancis.com It then undergoes extensive first-pass metabolism in the liver, where it is hydrolyzed to ritalinic acid. clearvuehealth.com This process leads to significant systemic levels of ritalinic acid, which are substantially higher than those of the parent methylphenidate. nih.govresearchgate.net The half-life of ritalinic acid is approximately 3 to 4 hours. fda.govmayocliniclabs.com

Distribution of Ritalinic Acid in Biological Compartments

Following the administration of methylphenidate, ritalinic acid concentrations in plasma significantly exceed those of the parent compound. Research indicates that d-threo-ritalinic acid concentrations are, on average, 25 times higher than the corresponding d-threo-methylphenidate concentrations in plasma, with the fold difference ranging from 6 to 126. nih.govresearchgate.netd-nb.info Similarly, in postmortem blood analyses, ritalinic acid was found at concentrations 10 to 20 times higher than methylphenidate. researchgate.net

One study involving healthy volunteers who received a single dose of methylphenidate recorded peak plasma concentrations of ritalinic acid. After administration of a fast-release formulation, the peak plasma concentration was 133.3 µg/L, occurring at 1 hour. scispace.com For an extended-release formulation, the peak concentration was 57.5 µg/L, reached at 2 hours post-administration. scispace.com

Table 1: Plasma Pharmacokinetics of Ritalinic Acid After a Single Dose of Methylphenidate

Formulation Peak Plasma Concentration (Cmax) Time to Peak Concentration (Tmax)
Fast-Release 133.3 µg/L 1 hour

This table is interactive. You can sort and filter the data.

The primary route of elimination for methylphenidate and its metabolites is through the kidneys. clearvuehealth.com A significant majority, between 78% and 97% of an administered dose of methylphenidate, is excreted in the urine within 48 to 96 hours, predominantly in the form of its metabolites. wikipedia.orgfda.gov Ritalinic acid is the most abundant of these, accounting for approximately 60% to 86% of the dose excreted in urine. fda.govmayocliniclabs.com In contrast, less than 1% of unchanged methylphenidate is found in the urine. wikipedia.orgfda.gov

The detection window for ritalinic acid in urine is well-documented. In one study, the median time to the last detection of ritalinic acid in urine was 41 hours, with a calculated half-life of 8.5 hours. oup.com Due to the high concentrations excreted, urine drug tests often target ritalinic acid as the primary biomarker for methylphenidate use, with analytical cutoffs typically around 500 ng/mL. oup.comnih.gov

Table 2: Urinary Excretion Data for Ritalinic Acid

Parameter Value
Percentage of Dose Excreted as Ritalinic Acid 60% - 86%
Median Last Detection Time 41 hours
Half-life in Urine 8.5 hours

This table is interactive. You can sort and filter the data.

Ritalinic acid is detectable in oral fluid, but its concentrations are markedly lower than in plasma. nih.govresearchgate.net As an acidic compound, it does not concentrate well in the slightly acidic environment of oral fluid. researchgate.netoup.com Consequently, plasma concentrations of ritalinic acid can be more than an order of magnitude higher than those found in oral fluid. scispace.comresearchgate.net

In a study with healthy volunteers, peak oral fluid concentrations of ritalinic acid were 8.9 µg/L and 5.6 µg/L, both occurring 2 hours after the administration of fast-release and extended-release methylphenidate, respectively. scispace.comresearchgate.net The median ratio of plasma-to-oral fluid concentration for ritalinic acid has been reported to be 32, with a range of 4 to 110. d-nb.info

The detection of ritalinic acid in exhaled breath is a more recent finding and represents a novel area of pharmacokinetic research. Studies have confirmed its presence, although it is detected less consistently and at much lower levels than the parent compound. nih.govresearchgate.net In one study, ritalinic acid was detected in the exhaled breath of 3 out of 8 patients receiving methylphenidate, with amounts ranging from 35 to 360 picograms per filter. nih.gov Another investigation found ritalinic acid was detectable in only 1% of collected exhaled breath samples. d-nb.info These findings suggest that while present, ritalinic acid is a minor component in this biological matrix compared to methylphenidate.

Ritalinic acid can be incorporated into hair, providing a long-term historical record of methylphenidate exposure. However, research suggests that as an acidic metabolite, its incorporation into the hair matrix is generally poor. oup.comovid.comnih.gov

Despite this, sensitive analytical methods can quantify its presence. In a study analyzing hair samples from individuals with a history of methylphenidate abuse, ritalinic acid concentrations ranged from below the limit of quantification to 76.3 pg/mg. nih.gov The limit of detection for the analytical method used was 1 pg/mg. nih.gov Other research has noted that methylphenidate is consistently present at concentrations 2 to 5 times higher than ritalinic acid in hair, which supports the theory of lower incorporation rates for the acidic metabolite. nih.gov

Table 3: Detected Concentrations of Ritalinic Acid in Hair

Population Concentration Range Limit of Detection (LOD)

This table is interactive. You can sort and filter the data.

Stereoselective Pharmacokinetics of Ritalinic Acid Enantiomers

The metabolism of methylphenidate to ritalinic acid is extensive and stereoselective ricardinis.pt. The threo-enantiomers are rapidly hydrolyzed by the human carboxylesterase 1 (CES1) enzyme into the pharmacologically inactive d- or l-threo-ritalinic acid ricardinis.pt.

Following oral administration of racemic dl-threo-methylphenidate, d-threo-ritalinic acid concentrations in plasma are substantially higher than those of the parent d-threo-methylphenidate. Research in healthy volunteers showed that d-threo-ritalinic acid concentrations were, on average, 25 times higher, with a range of 6 to 126 times higher, than the corresponding d-threo-methylphenidate concentrations nih.govd-nb.inforesearchgate.net. In all subjects studied, d-threo-ritalinic acid was quantifiable in all plasma samples taken after the dose d-nb.info.

In a study involving adults with ADHD and substance use disorder, post-dose plasma concentrations of d-ritalinic acid ranged from 126 to 3154 ng/mL nih.gov. Interestingly, while d-ritalinic acid is abundant in plasma, it was not detectable in the brain in animal studies, highlighting disparities between plasma and brain concentrations of methylphenidate metabolites nih.gov.

Similar to the d-enantiomer, l-threo-ritalinic acid concentrations are significantly greater than those of its parent compound. In subjects where both l-threo-methylphenidate and l-threo-ritalinic acid were measurable, the metabolite's concentrations were on average 315-fold higher, ranging from 5 to 1614-fold higher d-nb.info. Plasma concentrations of l-ritalinic acid were quantifiable in all post-dose samples from healthy volunteers d-nb.info.

In a patient population with ADHD and substance use disorder, post-dose plasma concentrations for l-ritalinic acid ranged from 106 to 2182 ng/mL nih.gov. Distribution studies in mice have shown that brain concentrations of l-ritalinic acid are only about one-tenth of the concentrations found in plasma nih.gov.

In forensic analysis of whole blood samples, ritalinic acid was consistently present at concentrations 10 to 20 times higher than methylphenidate researchgate.net. Within these metabolite concentrations, there were roughly equal amounts of the d- and l-forms, indicating a near 1:1 enantiomeric ratio for ritalinic acid in whole blood researchgate.net.

Inter- and Intra-individual Variability in Ritalinic Acid Disposition

Significant variability in the plasma concentrations of ritalinic acid exists between individuals. The metabolic ratio of d-ritalinic acid to d-methylphenidate (d-RA/d-MPH) has been shown to vary as much as 100-fold between subjects nih.gov. This ratio is often used as a marker for the activity of the CES1 enzyme nih.gov. In contrast to the high inter-individual variability, the intra-individual variability of this metabolic ratio is reasonably stable. In subjects with repeated samples, the ratio between the lowest and highest measured metabolic ratio varied by a median of 1.8 nih.gov.

The primary factor influencing ritalinic acid concentrations is the activity of the carboxylesterase 1 (CES1) enzyme, which is responsible for the hydrolysis of methylphenidate ricardinis.ptd-nb.infonih.gov. Genetic polymorphisms in the CES1 gene can code for a much less active enzyme, leading to clinically significant alterations in methylphenidate pharmacokinetics by reducing its metabolism to ritalinic acid ricardinis.pt. Individuals with low CES1 activity may exhibit a slower conversion of methylphenidate to ritalinic acid, affecting the concentration profiles of both the parent drug and its metabolite researchgate.net.

Interactive Data Tables

Table 1: Ritalinic Acid Enantiomer Concentrations in Plasma

EnantiomerPopulationConcentration Range (ng/mL)Source
d-Ritalinic AcidAdults with ADHD and SUD126 - 3154 nih.gov
l-Ritalinic AcidAdults with ADHD and SUD106 - 2182 nih.gov

Table 2: Comparison of Ritalinic Acid to Parent Compound Concentrations

ComparisonFold Increase (Average)Fold Increase (Range)Source
d-Ritalinic Acid vs. d-Methylphenidate256 - 126 nih.govd-nb.inforesearchgate.net
l-Ritalinic Acid vs. l-Methylphenidate (B1246959)3155 - 1614 d-nb.info

Analytical Methodologies for Ritalinic Acid Quantification in Biological Matrices

Chromatographic Techniques for Ritalinic Acid Analysis

Chromatography is the cornerstone of ritalinic acid analysis, enabling its separation from the parent drug, methylphenidate, and endogenous components of biological samples. Several chromatographic approaches have been successfully employed, each with its own set of advantages.

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of ritalinic acid in biological fluids. nih.govresearchgate.net This is due to its high sensitivity, selectivity, and applicability to a wide range of matrices including plasma, urine, oral fluid, and sweat. nih.govresearchgate.net

LC-MS/MS methods are prized for their ability to provide structural confirmation and accurate quantification, even at very low concentrations. nih.govnih.gov The use of deuterated internal standards in these assays helps to correct for matrix effects and variations in extraction efficiency, ensuring high accuracy and precision. nih.govnih.gov

Research has demonstrated the successful application of LC-MS/MS for quantifying ritalinic acid in various sample types. For instance, a validated method for blood, plasma, and oral fluid utilized positive electrospray ionization with multiple reaction monitoring, achieving linearity for ritalinic acid between 10-1500 ng/mL in blood and plasma, and 0.25-125 ng/mL in oral fluid. nih.gov Another study focusing on urine samples established a linear range of 5-5000 µg/L with a limit of detection of 5 µg/L. nih.gov In non-conventional matrices like oral fluid and sweat, limits of quantification have been reported as low as 1 ng/mL and 1 ng/sweat patch, respectively. nih.gov The versatility of LC-MS/MS allows for its application in both clinical and forensic investigations. nih.govresearchgate.net

Table 1: Performance Characteristics of LC-MS and LC-MS/MS Methods for Ritalinic Acid Quantification

Biological Matrix Linearity Range Limit of Quantification (LOQ) Recovery (%) Citation(s)
Plasma 10-1500 ng/mL 1 ng/mL 36.3-92.4 nih.govnih.gov
Blood 10-1500 ng/mL Not Specified Not Specified nih.gov
Urine 5-5000 µg/L 0.5 ng/mL; 100 µg/L 36.3-92.4 nih.govnih.gov
Oral Fluid 0.25-125 ng/mL 0.5 ng/mL; 1 ng/mL 36.3-92.4 nih.govnih.gov
Sweat Not Specified 1 ng/patch 36.3-92.4 nih.gov
Monkey Plasma Not Specified 0.25 ng/mL 60 nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with various detectors offers a robust alternative for ritalinic acid analysis. While perhaps not as sensitive as mass spectrometry for all applications, HPLC methods can be highly accurate and are widely accessible.

One notable HPLC method employs peroxyoxalate chemiluminescence (PO-CL) detection. This technique involves labeling ritalinic acid with a fluorescent agent, 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), allowing for sensitive detection. nih.govresearchgate.net A study using this method for rat plasma reported a limit of detection (LOD) for ritalinic acid of 0.4 ng/mL. nih.gov

UV detection is another common approach used in HPLC. For the enantioselective analysis of ritalinic acid, a chiral HPLC method with UV detection at 220 nm has been developed. nih.gov Another reversed-phase HPLC method for methylphenidate and its impurities utilized UV detection at 215 nm. ijrpr.com These methods demonstrate the utility of HPLC with conventional detectors for specific analytical goals.

Table 2: HPLC Methods for Ritalinic Acid Analysis

Detector Type Limit of Detection (LOD) / Quantification (LOQ) Biological Matrix Key Features Citation(s)
Peroxyoxalate Chemiluminescence (PO-CL) LOD: 0.4 ng/mL Rat Plasma Pre-column derivatization with DBD-F nih.govresearchgate.net
UV (220 nm) Not Specified Human Plasma Chiral separation on an α1-acid glycoprotein (B1211001) column nih.gov
UV (215 nm) LOQ: 0.1 µg/mL Not Specified Analysis of methylphenidate and related substances ijrpr.com

Methylphenidate has two chiral centers, leading to four stereoisomers. researchgate.net As the pharmacological activity resides primarily in the d-threo-enantiomer, the stereoselective analysis of its metabolite, ritalinic acid, is of significant interest. researchgate.netnih.gov Chiral chromatography is the essential tool for separating and quantifying the enantiomers of ritalinic acid.

Various chiral stationary phases (CSPs) have been investigated for this purpose. An α1-acid glycoprotein-based column has been successfully used to achieve baseline separation of d- and l-ritalinic acid. nih.gov Another approach utilizes a CHIROBIOTIC V2 column for the chiral separation of both methylphenidate and ritalinic acid enantiomers.

Supercritical fluid chromatography (SFC), a technique well-suited for chiral compounds, has also been employed for the enantioselective analysis of ritalinic acid in blood. nih.gov This method allows for the individual analysis of enantiomers, which is crucial for understanding their differing physiological effects. researchgate.netnih.gov A chiral LC-MS/MS method has been validated for quantifying the enantiomers of both methylphenidate and ritalinic acid in forensic blood samples, with a linear range of 0.5 to 500 ng/g for each enantiomer. nih.gov

Table 3: Chiral Chromatography Methods for Ritalinic Acid Enantiomers

Chromatographic Technique Chiral Stationary Phase (CSP) Biological Matrix Key Findings Citation(s)
HPLC-UV α1-acid glycoprotein Human Plasma Baseline separation with a separation factor of 2.08 nih.gov
HPLC-UV CHIROBIOTIC V2 Not Specified Successful separation of enantiomers
SFC Not Specified Postmortem Blood First known method to separate and quantify enantiomers of methylphenidate, ethylphenidate, and ritalinic acid using SFC nih.gov
LC-MS/MS Not Specified Whole Blood (Forensic) Linear range of 0.5 to 500 ng/g for each enantiomer nih.gov

Sample Preparation Techniques for Ritalinic Acid

Effective sample preparation is a critical prerequisite for accurate and reliable quantification of ritalinic acid. The primary goals are to remove interfering substances, such as proteins and lipids, from the biological matrix and to concentrate the analyte of interest.

Solid-phase extraction (SPE) is a widely used and effective technique for cleaning up and concentrating ritalinic acid from biological samples. nih.govgtfch.org It offers a high degree of selectivity and can significantly reduce matrix effects. The choice of SPE sorbent is crucial and depends on the physicochemical properties of ritalinic acid and the nature of the sample matrix. Polymeric reversed-phase sorbents and various ion-exchange columns have been utilized. nih.govgtfch.org An automated system combining protein precipitation with subsequent solid-phase extraction has been developed for the analysis of ritalinic acid in whole blood, demonstrating the efficiency of this combined approach. nih.gov

Protein precipitation is a simpler and faster method for sample preparation, particularly for plasma and blood samples. nih.govphenomenex.com This technique involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile, methanol) or a salt (e.g., zinc sulfate), to the sample to denature and precipitate proteins. nih.govphenomenex.combioquochem.com The precipitated proteins are then removed by centrifugation, and the supernatant containing the analyte is collected for analysis. While effective at removing the bulk of proteins, this method may be less clean than SPE, and some matrix components might remain in the supernatant. youtube.com A common approach involves precipitating proteins from blood, plasma, or oral fluid samples with an aqueous solution of zinc sulfate (B86663) in methanol. nih.gov

Direct Injection Methods

Direct injection, often referred to as "dilute-and-shoot," represents a streamlined approach for the analysis of ritalinic acid in biological matrices, minimizing sample preparation steps. This technique is particularly advantageous for high-throughput screening environments where rapid turnaround is essential. The fundamental principle involves diluting the biological sample (such as urine or oral fluid) with an appropriate solvent and directly injecting a portion of the diluted sample into the analytical instrument, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Research dating back to 2004 suggested that ritalinic acid could be effectively analyzed by direct injection of urine samples. A common procedure involves diluting urine specimens, standards, and controls (e.g., a 1:100 dilution in methanol) before direct injection into the LC-MS/MS. This approach has been successfully implemented for the simultaneous determination of methylphenidate and ritalinic acid.

Similarly, a "dilute-and-shoot" method has been validated for the quantification of ritalinic acid in oral fluid. nih.gov In this application, collected oral fluid specimens are processed and diluted for analysis, utilizing an LC system coupled to a triple quadrupole mass spectrometer. nih.gov This methodology avoids complex and time-consuming extraction procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), thereby reducing the potential for analyte loss and improving sample throughput.

More advanced direct injection techniques, such as those employing turbulent flow chromatography (TFC), offer online sample clean-up. In TFC, the crude biological sample is injected into the system where a high-velocity "turbulent" flow separates large molecules (like proteins) from smaller analytes like ritalinic acid, which are retained on an extraction column. The retained analytes are then eluted onto an analytical column for separation and detection. This automated, online extraction allows for the direct analysis of complex matrices with minimal manual intervention.

Method Validation Parameters for Ritalinic Acid Quantification

Method validation is critical to ensure that an analytical procedure is reliable, reproducible, and suitable for its intended purpose. For the quantification of ritalinic acid in biological matrices, validation encompasses several key parameters.

Linearity and Calibration Ranges

The linearity of an analytical method establishes the concentration range over which the instrument's response is directly proportional to the concentration of the analyte. For ritalinic acid, a variety of linear ranges have been established depending on the biological matrix and the specific analytical method.

In urine, a very broad dynamic range from 100 ng/mL to 100,000 ng/mL has been demonstrated using a quadratic response with 1/X² data weighting, achieving a coefficient of determination (r²) of 0.9925. nih.gov For forensic analysis in whole blood, a chiral LC-MS/MS method was shown to be linear for ritalinic acid enantiomers over a range of 0.5 to 500 ng/g. researchgate.net In other studies, calibration curves have been reported to be linear over ranges of 10-1500 ng/mL in blood and plasma, and 0.25-125 ng/ml in oral fluid. Across different matrices including plasma, urine, oral fluid, and sweat, calibration curves have consistently yielded r² values greater than 0.99. nih.gov

Biological MatrixCalibration RangeCorrelation Coefficient (r²)Reference
Urine100 - 100,000 ng/mL0.9925 nih.gov
Whole Blood0.5 - 500 ng/gNot Specified researchgate.net
Blood/Plasma10 - 1,500 ng/mLNot Specified
Oral Fluid0.25 - 125 ng/mLNot Specified
Plasma, Urine, Oral Fluid, SweatNot Specified>0.99 nih.gov

Accuracy and Precision

Accuracy refers to the closeness of a measured value to the true value, while precision describes the degree of agreement among a series of measurements. These parameters are typically assessed by analyzing quality control (QC) samples at multiple concentration levels.

For ritalinic acid in urine, accuracy has been reported between 89.8% and 108.4% of the target concentration, with precision, measured as the coefficient of variation (CV), ranging from 3.7% to 5.9% across low, medium, and high QC levels. nih.gov In a method for whole blood, accuracy was found to be between 89% and 94%, with coefficients of variation at 15% or less. researchgate.net An assay for oral fluid demonstrated both intra- and inter-day bias (a measure of accuracy) and imprecision values no greater than ±12%. nih.gov

Biological MatrixConcentration LevelAccuracy (% of Nominal)Precision (% CV)Reference
Urine200 ng/mL90.8%5.9% nih.gov
5,000 ng/mL89.8%4.1%
25,000 ng/mL108.4%3.7%
Whole BloodAcross Range89% - 94%≤ 15% researchgate.net
Oral FluidAcross RangeWithin ±12% (Bias)≤ 12% nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.

Different analytical methods and matrices yield varying LODs and LOQs for ritalinic acid. A highly sensitive method for oral fluid reported an LOD of 0.2 ng/mL and an LOQ of 0.5 ng/mL. nih.gov Another study established LOQs of 1 ng/mL for ritalinic acid in both plasma and oral fluid, and 0.5 ng/mL in urine. nih.gov For a high-concentration urine assay, the LOD was found to be equivalent to the LOQ at 100 ng/mL. nih.gov The LOQ is a critical parameter as it defines the lower boundary of the reportable range of the assay.

Biological MatrixLODLOQReference
Oral Fluid0.2 ng/mL0.5 ng/mL nih.gov
PlasmaNot Specified1.0 ng/mL nih.gov
UrineNot Specified0.5 ng/mL nih.gov
Urine (High-Conc. Assay)100 ng/mL100 ng/mL nih.gov

Matrix Effects and Internal Standardization

Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of LC-MS/MS assays. The use of an appropriate internal standard (IS) is the most effective strategy to compensate for these effects.

A stable isotope-labeled (SIL) internal standard, such as (±)-threo-ritalinic acid-d10, is ideal because it co-elutes with the analyte and experiences nearly identical matrix effects and ionization efficiency, thereby providing reliable correction during quantification. nih.gov Studies have demonstrated that the use of deuterated internal standards effectively minimizes matrix effects. nih.govresearchgate.net In one validated method for urine, the matrix effect was quantified and found to be minimal at 1.67%. nih.gov The evaluation of matrix effects is a required component of bioanalytical method validation to ensure that the sample matrix does not compromise the integrity of the quantitative results.

Stability Studies of Ritalinic Acid in Biological Samples

Investigating the stability of ritalinic acid in biological samples under various storage and handling conditions is crucial for ensuring the accuracy of analytical results, particularly in forensic toxicology and clinical monitoring where delays between sample collection and analysis are common.

Ritalinic acid concentrations in blood are significantly affected by temperature due to the ongoing ex vivo hydrolysis of its parent compound, methylphenidate. nih.gov At room temperature (~25°C), ritalinic acid concentrations in blood have been shown to increase by 53% after just 24 hours. nih.gov This increase is even more pronounced at elevated temperatures (35°C), where a 244% increase was observed in the same timeframe. nih.gov Conversely, storage at refrigerated (4°C) conditions keeps the analyte stable for at least one week. nih.gov For long-term storage, freezing at -20°C is the optimal condition, with ritalinic acid demonstrating stability for at least five months. nih.gov This highlights the critical importance of immediate refrigeration or freezing of blood samples to prevent the artificial inflation of ritalinic acid concentrations due to post-collection degradation of methylphenidate. nih.gov

In oral fluid samples, ritalinic acid has also shown long-term stability, with concentrations remaining above 60% of their original values after more than a year of storage at -18°C. japsonline.com

Biological MatrixStorage TemperatureDurationFindingReference
Blood-20°C5 MonthsStable nih.gov
4°C1 WeekStable
~25°C (Room Temp)24 HoursConcentration increased by 53%
35°C24 HoursConcentration increased by 244%
Oral Fluid-18°C> 1 Year>60% of original concentration remained japsonline.com

Temperature and pH Effects on Ritalinic Acid Stability

The stability of ritalinic acid in biological matrices is a critical factor for accurate and reliable quantification in toxicological and clinical analyses. Environmental conditions, particularly temperature and pH, can significantly influence the concentration of ritalinic acid, primarily through the degradation of its parent compound, methylphenidate (MPH) researchgate.netnih.gov. Understanding the kinetics of these changes is essential for establishing appropriate sample handling, storage, and analysis protocols.

Temperature Effects:

Research has consistently shown that temperature plays a crucial role in the stability of ritalinic acid in biological samples, such as blood and oral fluid researchgate.netnih.govnih.gov. The concentration of ritalinic acid in a sample can increase over time, especially at elevated temperatures, due to the non-enzymatic hydrolysis of methylphenidate researchgate.netnih.gov.

A study assessing the stability of methylphenidate and its metabolites in blood over a five-month period demonstrated significant temperature-dependent changes nih.gov. At room temperature (approximately 25°C), ritalinic acid concentrations increased by 53% after just 24 hours, corresponding with a decrease in MPH concentrations researchgate.netnih.gov. This effect was even more pronounced at an elevated temperature of 35°C, where ritalinic acid levels increased by 244% within 24 hours researchgate.netnih.gov. Conversely, storage at refrigerated (4°C) and frozen (–20°C) temperatures significantly improved the stability of the analytes. At 4°C, all analytes, including ritalinic acid, were found to be stable for one week, and at –20°C, they remained stable for the entire five-month duration of the study researchgate.netnih.gov. The optimal long-term storage condition recommended based on these findings is –20°C nih.govtdl.org.

Another study focusing on an aqueous environment also confirmed that the degradation of methylphenidate to ritalinic acid is faster at higher temperatures. The hydrolysis rate was significantly greater at 20°C compared to 10°C nih.gov.

Below is a summary of research findings on the stability of ritalinic acid at various temperatures in whole blood.

TemperatureDurationMatrixObserved Change in Ritalinic Acid ConcentrationSource
35°C24 hoursBlood244% Increase researchgate.netnih.gov
~25°C (Room Temp)24 hoursBlood53% Increase researchgate.netnih.gov
4°C (Refrigerated)1 weekBloodStable (within ±17% change) researchgate.netnih.gov
–20°C (Frozen)5 monthsBloodStable researchgate.netnih.gov

pH Effects:

The pH of the biological matrix is another critical variable affecting the stability of ritalinic acid, as the hydrolysis of methylphenidate is pH-dependent nih.govresearchgate.net. Studies have shown that spontaneous, non-enzymatic hydrolysis of methylphenidate to ritalinic acid can occur and is influenced by the acidity or alkalinity of the medium nih.gov.

In one investigation, the hydrolysis of methylphenidate was examined at different pH values to mimic conditions in various biological environments. The results indicated that the rate of degradation to ritalinic acid increases with higher pH. At an acidic pH of 6.0, approximately 10% of methylphenidate was hydrolyzed after 24 hours. This increased to 30-40% at a neutral pH of 7.0 within the same timeframe nih.gov. This pH-dependent hydrolysis occurs even in the absence of bacteria or metabolic enzymes, highlighting a purely chemical instability nih.govresearchgate.net. For urine specimen analysis, a recommended pH range is typically between 4.0 and 11.0 ark-tdm.com. The stability of drugs can be significantly affected under different pH conditions, with some compounds showing better stability in acidic environments while others are more stable in basic conditions mdpi.com.

The data below illustrates the impact of pH on the conversion of methylphenidate to ritalinic acid in an aqueous buffer solution.

pHDurationMatrixMethylphenidate Hydrolysis to Ritalinic AcidSource
6.024 hoursBuffer Solution~10% nih.gov
7.024 hoursBuffer Solution30-40% nih.gov

Given these findings, it is imperative that biological samples intended for ritalinic acid quantification are stored at controlled temperatures, preferably frozen at –20°C, and that the pH of the sample is considered during analysis to ensure the accuracy of the results nih.govnih.gov.

Biomarker and Forensic Toxicology Research of Ritalinic Acid

Ritalinic Acid as a Biomarker of Methylphenidate Exposure

Ritalinic acid is an exemplary biomarker for confirming the ingestion of methylphenidate. Following oral administration, methylphenidate undergoes extensive first-pass metabolism, primarily through hydrolysis of its ester group by carboxylesterase 1 (CES1) in the liver, to form ritalinic acid. This metabolic process is highly efficient, with approximately 60-86% of a methylphenidate dose being excreted in the urine as ritalinic acid. In contrast, less than 1% of the parent drug is eliminated unchanged in urine.

The concentration of ritalinic acid in biological fluids, such as plasma and urine, is substantially higher than that of methylphenidate, often by one to two orders of magnitude. This significant difference in concentration makes ritalinic acid a more sensitive and reliable indicator of methylphenidate use, particularly when the parent drug's concentration may have fallen below the limit of detection. The presence of ritalinic acid in a biological sample is a definitive confirmation of recent methylphenidate exposure.

Forensic Applications of Ritalinic Acid Analysis

In the realm of forensic toxicology, the analysis of ritalinic acid is instrumental in a variety of investigative scenarios, from workplace drug testing to post-mortem examinations.

Detection in Forensic Cases

The detection of ritalinic acid is a key component in forensic investigations where methylphenidate use is suspected. Its presence can help in identifying substance abuse, misuse of prescription medication, and its potential role in incidents such as accidents or criminal activities. Specialized forensic kits are available for the sensitive and reliable detection of both methylphenidate and ritalinic acid in various biological samples, including urine, blood, and hair. These analytical methods, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide the high degree of accuracy and specificity required for legal and medical investigations.

Post-mortem Analysis of Ritalinic Acid

In post-mortem toxicology, the analysis of ritalinic acid in blood and other tissues is critical in determining the role of methylphenidate in a person's death. Research has shown that ritalinic acid is present at concentrations 10 to 20 times higher than methylphenidate in post-mortem blood samples. nih.govresearchgate.netoup.com This makes it a robust target for analysis, even in cases where the parent drug may have undergone some degradation.

Studies on the post-mortem redistribution of methylphenidate have indicated that it does not undergo significant changes in concentration after death. nih.gov This stability enhances the reliability of interpreting post-mortem methylphenidate and ritalinic acid concentrations. In a study of 12 post-mortem cases where methylphenidate was not the cause of death, the femoral blood concentrations of d-methylphenidate ranged from 5 to 58 ng/g, while l-methylphenidate (B1246959) ranged from undetected to 48 ng/g. nih.govresearchgate.netoup.com The corresponding ritalinic acid concentrations were substantially higher. In a reported fatality associated with methylphenidate ingestion, post-mortem peripheral blood concentration of methylphenidate was 1.1 mg/L. nih.govmdpi.com

Table 1: Post-mortem Blood Concentrations of Methylphenidate and Ritalinic Acid in Forensic Cases
Case Numberd-Methylphenidate (ng/g)l-Methylphenidate (ng/g)d-Ritalinic Acid (ng/g)l-Ritalinic Acid (ng/g)
114<0.5180170
215<0.5230220
35848350360
45<0.5110110
5161.8290250

Differentiation of Methylphenidate vs. Ethylphenidate Use through Ritalinic Acid Levels

The co-ingestion of methylphenidate and ethanol (B145695) can lead to the formation of a pharmacologically active metabolite, ethylphenidate, through a process of transesterification in the liver. Both methylphenidate and ethylphenidate are metabolized to ritalinic acid. ricardinis.ptraggeduniversity.co.uk Therefore, the presence of ritalinic acid alone cannot distinguish between the use of methylphenidate or ethylphenidate.

However, the detection of ethylphenidate alongside ritalinic acid is a definitive indicator of the concurrent use of methylphenidate and ethanol. In such cases, toxicological analysis would typically reveal the presence of all three compounds: methylphenidate, ethylphenidate, and ritalinic acid. In the absence of ethylphenidate, the presence of ritalinic acid would point towards the use of methylphenidate alone. The relative concentrations of these compounds can provide further insight into the pattern of substance use.

Therapeutic Drug Monitoring (TDM) and Compliance Assessment

Therapeutic drug monitoring of ritalinic acid is a valuable tool for clinicians to assess patient adherence to prescribed methylphenidate treatment regimens.

Ritalinic Acid in Routine Drug Monitoring

Urine drug testing is a common method for monitoring compliance. Given that a significant portion of methylphenidate is excreted as ritalinic acid, its presence in urine confirms that the patient has recently taken their medication. nih.govmayocliniclabs.comnih.gov Quantitative analysis of urinary ritalinic acid can provide a more detailed picture of compliance, although it's important to note that concentrations can be influenced by factors such as dosage, time since last dose, individual metabolism, and hydration status. ricardinis.pt

Cutoff concentrations are often used in clinical laboratories to distinguish between compliant and non-compliant individuals. For example, a common cutoff for ritalinic acid in urine is 50 ng/mL. mayocliniclabs.comnih.govnih.gov Studies have shown that in patient populations prescribed methylphenidate, urinary ritalinic acid concentrations can be quite high. For instance, one study found that the median urinary ritalinic acid concentration in school-aged patients (6-17 years old) was 14,034 ng/mL, while in adult patients (18-64 years old) it was 8,924 ng/mL. nih.gov These findings can help establish "normal" ranges for compliant populations.

Table 2: Urinary Ritalinic Acid Concentrations in Patients Prescribed Methylphenidate
Age GroupNumber of PatientsMedian Ritalinic Acid Concentration (ng/mL)
<6 yearsData not extensively available-
6-17 years29714,034
18-64 years10,9748,924
>65 years1137,654

Correlation of Ritalinic Acid Levels with Therapeutic Outcomes

The investigation into the correlation between ritalinic acid levels and the therapeutic outcomes of methylphenidate treatment is a critical area of research in both clinical and forensic settings. As the primary, inactive metabolite of methylphenidate, ritalinic acid concentrations in biological fluids can offer insights into patient adherence to treatment and individual metabolic differences. However, the direct relationship between specific ritalinic acid concentrations and the degree of symptomatic improvement in patients with Attention Deficit Hyperactivity Disorder (ADHD) is complex and not yet fully elucidated. Research in this area is ongoing, with current findings pointing towards an indirect association mediated by metabolic pathways rather than a simple linear correlation.

Pharmacokinetic Variability and Its Implications

The metabolism of methylphenidate to ritalinic acid is primarily carried out by the enzyme carboxylesterase 1 (CES1). The activity of this enzyme can vary significantly among individuals, leading to differences in the rate at which methylphenidate is broken down. This variability in metabolism results in a wide range of plasma concentrations of both methylphenidate and ritalinic acid in patients receiving the same dose.

Studies have consistently shown that the concentrations of d-threo-ritalinic acid, the metabolite of the more pharmacologically active d-threo-enantiomer of methylphenidate, are substantially higher than the parent drug in plasma. On average, d-threo-ritalinic acid concentrations have been observed to be 25-fold higher than the corresponding d-threo-methylphenidate concentrations, with a wide range of 6 to 126-fold. This significant interindividual variability underscores the challenge in establishing a universal therapeutic range for ritalinic acid.

Pharmacokinetic Parameters of Methylphenidate and Ritalinic Acid in Healthy Volunteers
Parameterd-threo-Methylphenidated-threo-Ritalinic Acid
Average Concentration Ratio (Metabolite/Parent Drug)-~25 (range: 6-126)
Correlation of Single-Time Point Plasma Ratio (d-RA/d-MPH) with AUC Ratio (1.5-12h post-dose)r = 0.88-0.98

The Role of Genetics in Therapeutic Response

A significant breakthrough in understanding the link between methylphenidate metabolism and therapeutic outcome has come from the field of pharmacogenetics. Research has identified specific genetic variants in the CES1 gene that can alter the enzyme's activity, thereby influencing how an individual metabolizes methylphenidate.

One notable study investigated the impact of the CES1 gene variant rs71647871 on the dose of methylphenidate required to achieve a therapeutic response in children with ADHD. The findings revealed that children who were heterozygous for this variant (genotype CT) required a significantly lower daily dose of methylphenidate to achieve symptom reduction compared to those with the more common CC genotype. This suggests that individuals with this genetic variant metabolize methylphenidate more slowly, leading to higher and more sustained levels of the active drug, and consequently, a therapeutic effect is achieved at a lower dose. While ritalinic acid levels were not directly correlated with therapeutic outcomes in this study, the data strongly imply that the rate of its formation is a key determinant of the clinical response.

Impact of CES1 Genotype (rs71647871) on Methylphenidate Therapeutic Dose in Children with ADHD
GenotypeMean Required Daily Dose (mg/kg)p-value
CC0.572 ± 0.1530.022
CT0.410 ± 0.127

Differentiating Treatment Responders and Non-Responders

Further evidence for the importance of metabolic pathways in therapeutic outcomes comes from studies that have categorized patients into "responders" and "non-responders" based on their clinical improvement with methylphenidate treatment. In one such study involving adults with ADHD, blood serum levels of methylphenidate and ritalinic acid were measured after a six-week treatment period. nih.gov

Interestingly, while the levels of the parent drug, methylphenidate, were below the limit of detection in a notable portion of the patient sample (around 21%), ritalinic acid was detectable in every patient. nih.gov This highlights the utility of ritalinic acid as a reliable biomarker for confirming ingestion of the medication. The study found that after treatment, the aberrant brain connectivity observed in treatment responders was restored to near-normal levels, which was not the case for non-responders. nih.gov Although this study did not establish a direct quantitative correlation between ritalinic acid levels and the degree of clinical improvement, the ability to confirm compliance through ritalinic acid detection was crucial for interpreting the neuroimaging findings and differentiating the neurobiological underpinnings of treatment response.

The current body of research suggests that while a direct correlation between a specific concentration of ritalinic acid and a defined therapeutic outcome has not been established, its measurement is invaluable. Ritalinic acid levels serve as a critical biomarker for treatment adherence and provide a window into an individual's metabolic profile. The influence of genetic factors on this metabolism, which in turn affects the required therapeutic dose, points towards an indirect but significant relationship between ritalinic acid and the clinical efficacy of methylphenidate. Future research focusing on the interplay between CES1 genotypes, ritalinic acid concentrations, and standardized clinical outcome measures will be essential to further delineate this complex relationship and advance personalized medicine approaches in the treatment of ADHD.

Genetic and Environmental Factors Influencing Ritalinic Acid Formation

Genetic Polymorphisms in Carboxylesterase 1 (CES1) and their Impact

Genetic variations within the CES1 gene, which encodes the CES1 enzyme, are a major determinant of the rate at which methylphenidate is hydrolyzed to ritalinic acid. nih.govnih.gov These genetic differences can lead to altered enzyme activity, contributing to the wide interindividual variability observed in response to methylphenidate treatment. nih.govnih.gov

Several single nucleotide polymorphisms (SNPs) in the CES1 gene have been identified that result in decreased enzyme function and, consequently, reduced formation of ritalinic acid. One of the most studied variants is rs71647871 , also known as p.Gly143Glu or G143E . nih.govresearchgate.net This SNP, located in exon 4, involves a substitution from guanine (B1146940) to adenine (B156593) at position 428 (c.428G>A), leading to a change from the amino acid glycine (B1666218) to glutamic acid at position 143 of the enzyme. nih.govnih.gov

The G143E variant is a loss-of-function allele that creates a dysfunctional enzyme with markedly decreased catalytic activity. nih.govgenesight.com Individuals carrying this variant exhibit impaired metabolism of methylphenidate, leading to higher plasma concentrations of the parent drug and lower formation of ritalinic acid. nih.govnih.govgenesight.com Studies have demonstrated that an individual with two CES1 variants, including G143E and a rare frameshift mutation, experienced a significantly increased area under the curve (AUC), maximum concentration, and half-life of methylphenidate compared to participants without these variants. nih.gov

CES1 VariantAlias(es)Effect on Enzyme ActivityImpact on Ritalinic Acid Formation
rs71647871c.428G>A, p.Gly143Glu, G143EMarkedly decreasedReduced formation
Table 1: Key CES1 Variants and Their Impact on Ritalinic Acid Formation.

The metabolic ratio (MR) of ritalinic acid to methylphenidate serves as a direct measure of CES1 enzymatic activity. nih.gov Clinical studies use this ratio to assess the impact of different CES1 genotypes on drug metabolism. nih.gov

Individuals carrying the G143E variant show a significantly lower MR, indicating decreased CES1 activity. researchgate.netnih.gov For instance, one study reported that three volunteers with a combination of three specific SNPs had a median MR of 8.2 for the minor allele compared to 16.4 for the major alleles. researchgate.netnih.govregionh.dk The G143E group in the same study had an even lower median MR of 5.4. researchgate.netnih.govregionh.dk This demonstrates that specific genotypes directly correlate with the rate of ritalinic acid formation. Carriers of the G143E allele have a substantially increased AUC for d-methylphenidate; one study noted a 149% increase compared to a control group, signifying a markedly decreased metabolism. nih.gov

CES1 Genotype GroupMedian Metabolic Ratio (d-RA/d-MPH)Indicated CES1 Activity
Major Alleles (Wild-Type)16.4Normal
Minor Allele Combination (Intron 5 SNPs)8.2Decreased
G143E (rs71647871) Carriers5.4Markedly Decreased
Table 2: Effect of CES1 Genotype on the Metabolic Ratio of d-Ritalinic Acid to d-Methylphenidate. Data adapted from clinical trial findings. researchgate.netnih.govregionh.dk

The strong link between CES1 genotypes and methylphenidate metabolism holds significant promise for personalized medicine. nih.gov Pharmacogenomic testing can identify patients with genetic variants like G143E who are poor metabolizers of methylphenidate. genesight.com This knowledge can be used to guide treatment decisions, potentially allowing for lower doses to achieve therapeutic effects while minimizing the risk of adverse reactions associated with elevated drug concentrations. genesight.com Understanding a patient's CES1 genetic profile can contribute to optimizing methylphenidate therapy for efficacy and safety. nih.govnih.gov

Influence of Gut Microbiota on Methylphenidate Hydrolysis to Ritalinic Acid

The role of the gut microbiome in drug metabolism is an area of growing research. For methylphenidate, in silico analyses have identified that several species of bacteria residing in the small intestine possess enzymes that are homologues of the human CES1 enzyme. nih.govresearchgate.netrug.nl This suggests a potential for gut bacteria to contribute to the hydrolysis of methylphenidate into ritalinic acid before it is even absorbed into the bloodstream. nih.govresearchgate.netbiorxiv.org

Drug-Drug Interactions Affecting Ritalinic Acid Formation

The formation of ritalinic acid can be altered by the co-administration of other substances that affect the CES1 enzyme. Methylphenidate itself can inhibit the metabolism of other drugs like warfarin, phenytoin, and certain antidepressants. nih.govgoodrx.com Conversely, substances that inhibit or compete for the CES1 enzyme can reduce the conversion of methylphenidate to ritalinic acid.

A notable example is the interaction with ethanol (B145695). In the presence of ethanol, the CES1 enzyme can catalyze a transesterification reaction, forming a different metabolite, ethylphenidate, instead of ritalinic acid. nih.gov This metabolic diversion inhibits the hydrolysis of methylphenidate to ritalinic acid. nih.gov Pharmacokinetic studies have shown that while methylphenidate concentrations are not significantly affected by ethanol, the resulting ritalinic acid concentrations are lower. nih.gov Additionally, co-administration of acid suppressants or antacids could theoretically alter the release of methylphenidate from certain pH-dependent formulations, although this has not been definitively studied. fda.gov

Future Directions and Emerging Research Areas in Ritalinic Acid Analysis

Ritalinic acid, the primary metabolite of methylphenidate, serves as a critical biomarker in clinical, forensic, and environmental sciences. Future research is poised to refine our understanding of this compound through advancements in analytical chemistry, deeper investigation into its metabolic pathways, and comprehensive modeling of its pharmacokinetic and pharmacodynamic relationships with its parent drug.

Q & A

Q. What are the key physicochemical properties and structural identifiers of ritalinic acid critical for experimental reproducibility?

Ritalinic acid (CAS 19395-41-6; EC 243-020-7) is chemically characterized as α-phenyl-2-piperidin-2-yl acetic acid, with synonyms including 2-phenyl-2-(piperidin-2-yl)acetic acid . Accurate reporting of its CAS and EC numbers, solubility, and stability under varying pH/temperature conditions is essential for replicating synthesis or degradation studies. Structural verification via NMR or mass spectrometry is recommended to confirm purity and identity, particularly when synthesizing novel derivatives or analogs .

Q. What safety protocols should be followed when handling ritalinic acid in laboratory settings?

Ritalinic acid requires strict adherence to OSHA HCS guidelines:

  • Exposure control : Use respiratory filters for low exposure and independent air-supply devices for prolonged handling. Avoid skin/eye contact and contamination of food/water sources .
  • First aid : Immediate medical observation for 48 hours is advised post-inhalation or ingestion due to delayed toxicity symptoms .
  • Disposal : Must not enter sewage systems. Follow institutional protocols for chemical waste, including packaging disposal per local regulations .

Q. How can researchers validate the identity of ritalinic acid in pharmacokinetic or environmental samples?

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, monitoring the product ion at m/z 84 (derived from the piperidine ring fragmentation) provides high specificity in urine or wastewater analyses . Calibration with certified reference materials (CRMs) and spike-recovery experiments are critical to minimize matrix effects in complex samples like sewage .

Advanced Research Questions

Q. How can contradictions in ritalinic acid’s stability as a sewage epidemiology biomarker be resolved?

Ritalinic acid is proposed as a biomarker for methylphenidate consumption due to its stability during sample collection (degradation <10% within 72 hours). However, environmental bacterial strains (e.g., Nocardioides spp.) degrade it rapidly, complicating long-term wastewater monitoring . To resolve this:

  • Methodology : Conduct parallel stability assays in sterilized vs. non-sterilized sewage to quantify biodegradation rates.
  • Data normalization : Use population biomarkers (e.g., creatinine) to adjust for microbial activity variations .
  • Alternative markers : Investigate stable metabolites like 4-hydroxy-ritalinic acid, which resist bacterial degradation .

Q. What experimental designs are optimal for studying ritalinic acid’s environmental biodegradation pathways?

  • Enrichment cultures : Inoculate activated sludge or soil samples with ritalinic acid as the sole carbon source. Monitor degradation via HPLC-UV and quantify metabolic intermediates (e.g., phenylacetic acid) .
  • Genomic analysis : Use metagenomics to identify degradative genes (e.g., monooxygenases) in bacterial isolates.
  • Kinetic modeling : Apply Michaelis-Menten kinetics to estimate degradation rates under varying pH/temperature conditions .

Q. How can researchers address methodological limitations in detecting trace ritalinic acid in complex matrices?

  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery rates from wastewater .
  • Sensitivity enhancement : Derivatize ritalinic acid with dansyl chloride or other fluorophores for LC-fluorescence detection, achieving sub-ng/L detection limits .
  • Interference mitigation : Use isotope-labeled internal standards (e.g., d₃-ritalinic acid) to correct for ion suppression in MS workflows .

Q. What statistical approaches are recommended for reconciling contradictory data on ritalinic acid’s pharmacodynamic effects?

  • Meta-analysis : Aggregate data from preclinical (rodent) and clinical studies to assess dose-response relationships. Apply random-effects models to account for interspecies variability .
  • Multivariate regression : Evaluate confounding factors (e.g., CYP2D6 polymorphisms) affecting urinary excretion rates in human trials .
  • Bayesian frameworks : Quantify uncertainty in biodegradation studies where microbial diversity introduces high variability .

Methodological Guidance

Q. How should researchers design studies to ensure ritalinic acid data reproducibility?

  • Documentation : Follow Beilstein Journal guidelines: detail synthesis protocols, HPLC gradients, and MS parameters in supplementary materials .
  • Negative controls : Include abiotic controls in biodegradation assays to distinguish chemical vs. microbial degradation .
  • Blinding : Use blinded sample analysis in pharmacokinetic studies to reduce observer bias .

Q. What are best practices for presenting ritalinic acid research in peer-reviewed manuscripts?

  • Data visualization : Use line graphs for degradation kinetics and heatmaps for microbial community shifts. Avoid redundant tables; prioritize raw data in supplementary files .
  • Ethical reporting : Disclose conflicts of interest (e.g., funding from pharmaceutical companies) and adhere to FAIR data principles .
  • Limitations section : Discuss sample size constraints (e.g., limited wastewater sampling sites) and their impact on generalizability .

Emerging Research Directions

Q. What underexplored areas warrant attention in ritalinic acid research?

  • Ecotoxicity : Assess chronic effects on aquatic organisms (e.g., Daphnia magna) at environmentally relevant concentrations (23–195 ng/L) .
  • Neuropharmacology : Investigate ritalinic acid’s direct effects on dopamine transporters (DAT) using in vitro binding assays .
  • Circular economy : Explore microbial upcycling of ritalinic acid into value-added products (e.g., bioplastics) via synthetic biology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.